molecular formula C24H28N6O2S2 B12165251 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12165251
M. Wt: 496.7 g/mol
InChI Key: IDHLQOMGJNZSRV-RGEXLXHISA-N
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Description

2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound featuring multiple functional groups, including imidazole, pyrido[1,2-a]pyrimidin-4-one, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Derivative: Starting with the synthesis of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Pyrido[1,2-a]pyrimidin-4-one Core Construction: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Thiazolidinone Ring Formation: The thiazolidinone ring is typically synthesized via the reaction of a thiourea derivative with a carbonyl compound.

    Final Coupling: The final step involves coupling the imidazole derivative with the pyrido[1,2-a]pyrimidin-4-one core and the thiazolidinone ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the pyrido[1,2-a]pyrimidin-4-one core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits a range of activities, including antimicrobial, antifungal, and antiviral properties. It is often studied for its potential to inhibit specific enzymes or pathways in pathogenic organisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, due to its ability to interfere with cell proliferation and induce apoptosis in cancer cells.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets. These include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • **2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(1-phenylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H28N6O2S2

Molecular Weight

496.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H28N6O2S2/c1-16(2)7-12-30-23(32)19(34-24(30)33)14-18-20(26-8-5-10-28-13-9-25-15-28)27-21-17(3)6-4-11-29(21)22(18)31/h4,6,9,11,13-16,26H,5,7-8,10,12H2,1-3H3/b19-14-

InChI Key

IDHLQOMGJNZSRV-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)NCCCN4C=CN=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)NCCCN4C=CN=C4

Origin of Product

United States

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